3-trifluoromethoxy-1H-pyrazole-5-amine
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Overview
Description
3-Trifluoromethoxy-1H-pyrazole-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethoxy group at the 3-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by lithiation and subsequent reaction with electrophiles . Another approach includes the use of methyl hydrazine hydrochloride and subsequent functionalization at the 5-position through lithiation and trapping with electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethoxy-1H-pyrazole-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives .
Scientific Research Applications
3-Trifluoromethoxy-1H-pyrazole-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-trifluoromethoxy-1H-pyrazole-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine and trifluoromethoxy groups play crucial roles in its binding affinity and selectivity towards target proteins. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but lacks the amine group at the 5-position.
3-Amino-5-methyl-1H-pyrazole: Contains an amine group but differs in the substitution pattern on the pyrazole ring.
3,4,5-Trinitro-1H-pyrazole-1-amine: A highly nitrated derivative with different chemical properties and applications.
Uniqueness
3-Trifluoromethoxy-1H-pyrazole-5-amine is unique due to the presence of both the trifluoromethoxy and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other pyrazole derivatives, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H4F3N3O |
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Molecular Weight |
167.09 g/mol |
IUPAC Name |
3-(trifluoromethoxy)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C4H4F3N3O/c5-4(6,7)11-3-1-2(8)9-10-3/h1H,(H3,8,9,10) |
InChI Key |
YHHVQBIZMDROOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1OC(F)(F)F)N |
Origin of Product |
United States |
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